Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate
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Overview
Description
This compound is a part of a series of novel triazole-pyrimidine-based compounds . It is a pale yellow solid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The compound was synthesized as part of a series of triazole-pyrimidine-based compounds . The compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Biological Activities
Chemical Synthesis and Derivatives : The compound and its derivatives have been synthesized through various chemical reactions, including Mannich reactions, which involve the formation of compounds incorporating different functional groups. These synthesized compounds have been evaluated for their potential antimicrobial activities, demonstrating the versatility of such compounds in generating a range of biologically active molecules (Fandaklı et al., 2012).
Antimicrobial Activities : Various synthesized derivatives have shown promising antimicrobial properties. For example, Mannich bases derived from these compounds exhibited significant activity against several test microorganisms, highlighting their potential as antimicrobial agents. This suggests a possible application in developing new antimicrobial drugs (Bektaş et al., 2007).
Pharmacological Effects : Some derivatives have been studied for their effects on serotonin receptors, indicating potential applications in neurological research and drug development. The compound's analogs, such as those involved in studies with positron emission tomography (PET), have been used to investigate the serotonergic neurotransmission, which is crucial for understanding various psychiatric and neurological disorders (Plenevaux et al., 2000).
Selective Killing of Bacterial Persisters : Research has also focused on the selective eradication of bacterial persisters, a significant challenge in treating infections. Compounds derived from this chemical scaffold have been shown to revert persisters to antibiotic-sensitive states, providing a novel approach to combating bacterial resistance (Kim et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as dihydropyrimidines, have been known to exhibit a wide spectrum of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have been observed to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(2-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-5-26-16(3)15-18(27)20(22(26)28)21(17-9-7-8-10-19(17)30-4)24-11-13-25(14-12-24)23(29)31-6-2/h7-10,15,21,27H,5-6,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBQCWGBHBFWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2OC)N3CCN(CC3)C(=O)OCC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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